Viroallosecurinine

Overview

Description

Viroallosecurinine is a bioactive alkaloid known for its complex structure and significant biological activities. It is a derivative of securinine, an indolizidine alkaloid, and is characterized by its unique spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of viroallosecurinine involves several steps, starting from menisdaurilide. A notable method includes a vinylogous Mannich reaction as a key transformation. This diastereoselective synthesis route has been reported to yield this compound in optically active forms . Another efficient synthetic strategy involves the use of tandem ring-closing metathesis (RCM) of the enyne .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic strategies developed in laboratory settings provide a foundation for potential scale-up. The use of robust and efficient reactions like RCM suggests that industrial production could be feasible with further optimization.

Chemical Reactions Analysis

Types of Reactions: Viroallosecurinine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially enhancing its biological activity.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound with altered biological properties .

Scientific Research Applications

Viroallosecurinine has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

Biology: Its cytotoxic properties make it a valuable tool for investigating cellular responses to alkaloid exposure.

Mechanism of Action

The mechanism of action of viroallosecurinine involves several molecular targets and pathways:

Comparison with Similar Compounds

Viroallosecurinine is part of the securinine family of alkaloids, which includes several structurally related compounds:

Securinine: Known for its neuroprotective and antitumor properties.

Allosecurinine: Another derivative with similar biological activities.

Virosine A: Features an azabicyclo[2.2.2]octane core and exhibits potent bioactivities.

Uniqueness: this compound stands out due to its unique spirocyclic framework and its potent antibacterial and cytotoxic properties. Its distinct structure and biological activities make it a valuable compound for further research and potential therapeutic applications.

Biological Activity

Viroallosecurinine is a naturally occurring alkaloid derived from the Securinega genus, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its antibacterial, antifungal, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

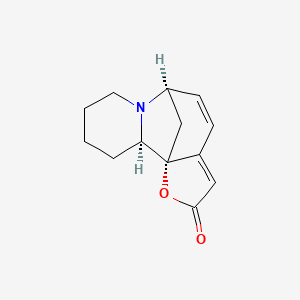

This compound is structurally related to securinine, characterized by a complex indolizidine skeleton. The specific structural features contribute to its biological activity and pharmacological potential. The compound's molecular formula is C₁₃H₁₅N₃O, and it possesses a molecular weight of approximately 229.28 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted that this compound demonstrated a minimum inhibitory concentration (MIC) of less than 1 µg/mL against several bacterial strains, categorizing it as a very strong antibacterial agent . The spectrum of activity includes:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Inhibits growth in Candida species and filamentous fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | < 1 | Very Strong |

| Streptococcus pneumoniae | < 1 | Very Strong |

| Escherichia coli | < 1 | Very Strong |

| Pseudomonas aeruginosa | < 1 | Very Strong |

| Candida albicans | < 1 | Very Strong |

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Inhibition of the PI3K/AKT/mTOR signaling pathway : This pathway is crucial for cell survival and proliferation; its downregulation leads to increased apoptosis in cancer cells .

- Activation of oxidative stress pathways : this compound generates reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and subsequent cell death.

- Inhibition of protein disulfide isomerase (PDI) : This inhibition disrupts cancer cell growth by affecting protein folding and stability .

Case Study: HL60 Cell Line

In a detailed study on the HL60 human leukemia cell line, this compound exhibited significant cytotoxic effects. The compound was shown to reduce cell viability significantly at concentrations as low as 1 µM, with a notable percentage of growth inhibition observed (up to 80%) compared to untreated controls .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxicity : Induces apoptosis via mitochondrial pathways and ROS generation.

- Cell Cycle Arrest : Alters the progression of the cell cycle in cancer cells, leading to growth inhibition.

- Targeting Signaling Pathways : Modulates key signaling pathways involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for producing viroallosecurinine, and what methodological challenges arise in its enantioselective synthesis?

this compound is synthesized via multi-step processes, including cyclization, oxidation, and functional group transformations. A notable pathway begins with (+)-pipocolinic acid, involving cyclization to form intermediate 150, followed by chromium(VI) oxidation to generate intermediate 152, and final NBS/AIBN-mediated radical reactions to yield this compound . Challenges include controlling stereochemistry at the azabicyclo[3.2.1]octane core and avoiding side reactions during radical-mediated steps. Methodological solutions involve chiral catalysts and precise temperature control during cyclization .

Q. How is this compound quantified in plant matrices, and what analytical techniques ensure reproducibility?

High-performance liquid chromatography with UV detection (HPLC-UV) is standard for quantifying this compound in plant tissues. For example, leaves of Securinega suffruticosa contain 5.81 mg/g (±1.17 SD), while stems contain 4.42 mg/g (±0.03 SD) . Reproducibility is ensured using internal standards (e.g., rutin), C18 reverse-phase columns, and validation via relative standard deviation (RSD <2.5%) across triplicate runs .

Q. What structural features differentiate this compound from related securinega alkaloids like securinine and virosecurinine?

this compound (C₁₅H₁₆N₂O₂) shares a core indolizidine skeleton but differs in ring substitution patterns. Compared to securinine, it contains an additional oxygenated ring at C-14, while virosecurinine lacks the hydroxyl group at C-4. Structural elucidation relies on 2D NMR (COSY, HMBC) and X-ray crystallography, which resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do cytotoxic activities of this compound vary across cancer cell lines, and what molecular mechanisms underlie these differences?

this compound exhibits selective cytotoxicity, with IC₅₀ values varying by cell line due to differences in membrane permeability and target protein interactions. For example, it shows moderate activity against colon cancer (HCT116) but limited efficacy in epidermoid cancer (KB). Mechanistic studies suggest inhibition of topoisomerase II and induction of apoptosis via caspase-3 activation. Comparative assays (MTT, flow cytometry) and proteomic profiling are recommended to validate targets .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. cytotoxic effects)?

Discrepancies in MIC values (e.g., 0.48 μg/mL for Pseudomonas aeruginosa vs. variable cytotoxicity) arise from differences in assay protocols (broth microdilution vs. cell viability assays). To reconcile these, researchers should standardize protocols (CLSI guidelines), use isogenic bacterial/cancer cell pairs, and perform dose-response analyses with purity-verified compounds (>97%) .

Q. How can computational modeling improve the design of this compound derivatives with enhanced neuroprotective properties?

Molecular docking (e.g., AutoDock Vina) identifies potential interactions with GABA receptors and NMDA antagonists. QSAR models trained on securinega alkaloid datasets predict substituent effects at C-5 and C-14. In vitro validation via primary neuron cultures exposed to oxidative stress (H₂O₂) quantifies neuroprotection using lactate dehydrogenase (LDH) assays .

Q. What methodologies optimize the total synthesis of this compound for scaled production while maintaining enantiomeric purity?

Asymmetric catalysis (e.g., Jacobsen epoxidation) and iterative cross-metathesis are critical for enantioselectivity. Process optimization includes telescoping steps (e.g., combining cyclization and oxidation) and using flow chemistry to enhance yield (>70%). Analytical quality control via chiral HPLC (Chiralpak IA column) ensures >99% enantiomeric excess .

Q. Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in this compound isolation from plant sources?

Implement a Design of Experiments (DoE) approach to optimize extraction parameters (solvent polarity, temperature, sonication time). Statistical tools (ANOVA) identify significant variables, while LC-MS/MS monitors alkaloid profiles across batches. Standardized drying and grinding protocols reduce matrix heterogeneity .

Q. What statistical frameworks are appropriate for analyzing synergistic effects between this compound and chemotherapeutic agents?

Use the Chou-Talalay combination index (CI) method to quantify synergy (CI <1) or antagonism (CI >1). Dose-effect matrices (e.g., 4×4 concentration grids) and CompuSyn software enable automated CI calculation. In vivo validation in xenograft models assesses pharmacokinetic compatibility .

Q. How can structural analogs of this compound be rationally designed to mitigate off-target toxicity?

Fragment-based drug design (FBDD) identifies toxophores (e.g., epoxide groups) responsible for hepatotoxicity. Replacement with bioisosteres (e.g., cyclopropane) reduces adverse effects. In vitro toxicity screening (hepatocyte viability assays) and in silico ADMET prediction (SwissADME) prioritize candidates .

Q. Methodological Notes

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(1R,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13+/m0/s1 |

InChI Key |

SWZMSZQQJRKFBP-DMDPSCGWSA-N |

SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |

Isomeric SMILES |

C1CCN2[C@H](C1)[C@@]34C[C@@H]2C=CC3=CC(=O)O4 |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |

Synonyms |

viro-securinine viroallosecurinine virosecurinine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.